Carbonimidic dichloride, benzoyl-
Description
Carbonimidic dichloride, benzoyl- (Cl₂C=N-Ar, where Ar = benzoyl-substituted aryl group) belongs to the class of iminocarbonyl dihalides (general formula X₂C=NR). These compounds are characterized by two halogen atoms (typically Cl, F, Br) and an imino group (=NR) attached to a carbonyl-like carbon. Benzoyl derivatives feature a benzoyl (C₆H₅CO-) substituent on the nitrogen, influencing reactivity and stability.
Properties
CAS No. |
3911-55-5 |
|---|---|
Molecular Formula |
C8H5Cl2NO |
Molecular Weight |
202.03 g/mol |
IUPAC Name |
N-(dichloromethylidene)benzamide |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)11-7(12)6-4-2-1-3-5-6/h1-5H |
InChI Key |
MCWKMMXOIRBRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N=C(Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Carbonimidic Dihalides
Carbonimidic Difluorides (F₂C=NR)
- Synthesis : Produced via halogen exchange (Cl → F) using fluorinating agents like KF or AgF .
- Reactivity : Less electrophilic than dichlorides due to weaker C-F bond polarization; slower nucleophilic substitution rates.
- Applications : Used in fluorinated polymer precursors and agrochemicals .
Carbonimidic Dibromides (Br₂C=NR)
- Synthesis : Direct bromination of isocyanides or halogen exchange from dichlorides.
- Reactivity : Higher leaving-group ability of Br vs. Cl enables faster substitutions but lower thermal stability.
Key Difference : Dichlorides strike a balance between reactivity and stability, making them preferred intermediates in organic synthesis compared to difluorides (less reactive) and dibromides (less stable) .
Other Carbonimidic Dichlorides with Varying R Groups
Substituents on the nitrogen (R) significantly alter physicochemical and reactive properties. Examples include:
*Estimated based on analogous compounds.
Key Trends:
Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or sulfonyl (SO₂) substituents (e.g., 4-nitrophenyl- , methylsulfonyl- ) increase electrophilicity, accelerating nucleophilic substitutions.
Electron-Donating Groups (EDGs): Alkyl (e.g., octyl- ) or aryl groups (e.g., ferrocenyl- ) reduce reactivity but enhance solubility in nonpolar solvents.
Halogenated Aryl Groups: Bromo- or dichloro-substituted derivatives (e.g., 2,3-dibromophenyl- ) are pivotal in synthesizing halogenated heterocycles or organometallic complexes .
Functional Derivatives of Carbonimidic Dichlorides
Carbonimidic Diesters (RO)₂C=NR
- Synthesis: Displacement of Cl with alcohols/phenols under basic conditions .
- Applications : Stable intermediates for agrochemicals and coordination chemistry.
Phosphorylated Derivatives
Reactions with organophosphorus reagents yield bis(phosphinyl)iminocarbonyl compounds, used in catalytic systems and materials science .
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